4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylphenyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, advanced techniques like microwave-assisted synthesis can be employed to reduce reaction time and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: 4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-ethylphenyl 1-ethyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the pyrazole ring’s ability to interact with biological targets.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with signaling pathways by binding to key proteins, thereby altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-pyrazole-4-carboxylate
- 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
4-ethylphenyl 1-ethyl-1H-pyrazole-3-carboxylate stands out due to the presence of both 4-ethylphenyl and 1-ethyl groups, which enhance its lipophilicity and potential biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(4-ethylphenyl) 1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-11-5-7-12(8-6-11)18-14(17)13-9-10-16(4-2)15-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
GIRBITWNUIONTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=NN(C=C2)CC |
Origin of Product |
United States |
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